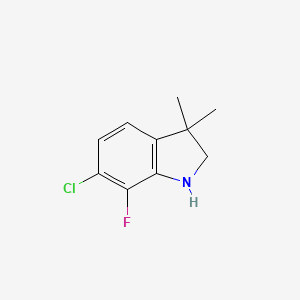
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a halogenated indole derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the halogenation of indole derivatives. One common method involves the nitration of indoline, followed by reduction and halogenation steps . The reaction conditions often include the use of strong acids, such as hydrochloric acid, and reducing agents, such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenated indoles can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoroindole: Another halogenated indole derivative with similar chemical properties.
7-fluoro-3,3-dimethylindoline: A closely related compound with similar structural features.
Uniqueness
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and alter its interaction with biological targets compared to other indole derivatives .
Eigenschaften
Molekularformel |
C10H11ClFN |
|---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
6-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3 |
InChI-Schlüssel |
KYRBAWDVKSRXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C1C=CC(=C2F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


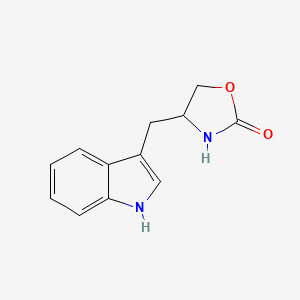
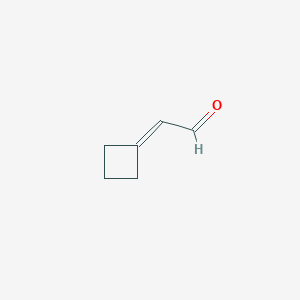
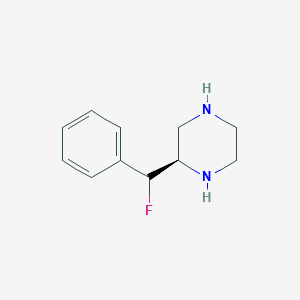
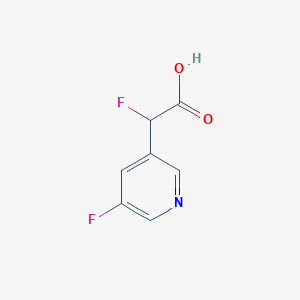
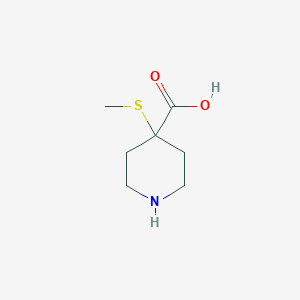
![Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine](/img/structure/B13324762.png)
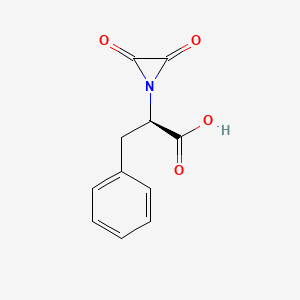
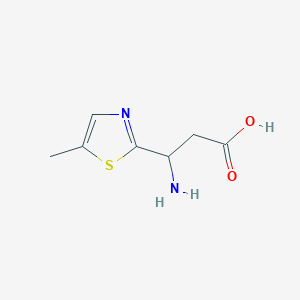
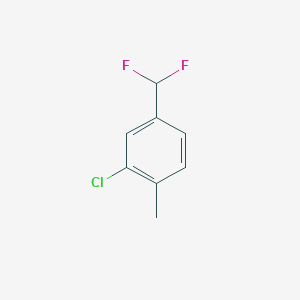

![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13324781.png)
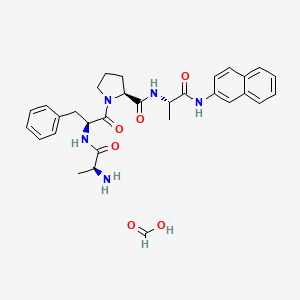
![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13324787.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)
